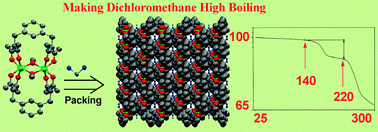Methoxo-bridged diiron(iii) complex of m-xylylenebis(acetylacetonate) showing remarkable thermal stability for encapsulated dichloromethane†
New Journal of Chemistry Pub Date: 2009-01-27 DOI: 10.1039/B818578F
Abstract
The synthesis, structural characterization, spectroscopic, magnetic, electrochemical and thermal properties of a methoxo-bridged dinuclear iron(III)

Recommended Literature
- [1] Nanoscale structure and dynamics of DNA
- [2] A highly efficient zinc catalyst for selective electroreduction of carbon dioxide in aqueous NaCl solution†
- [3] Identification of AKT kinases as unfavorable prognostic factors for hepatocellular carcinoma by a combination of expression profile, interaction network analysis and clinical validation†
- [4] An ‘ice-melting’ kinetic control strategy for highly photocatalytic organic nanocrystals†
- [5] Quantification and cytoprotection by vanillin, 4-methylguaiacol and 4-ethylguaiacol against AAPH-induced abnormal oxidative stress in HepG2 cells†
- [6] A highly selective and naked-eye sensor for Hg2+ based on quinazoline-4(3H)-thione†
- [7] PEI-assisted boronate affinity magnetic nanoparticle-based SELEX for efficient in vitro evolution of saponin-binding aptamers†
- [8] New synthetic methods via radical cation fragmentation
- [9] Transforming a highly toxic agent DM1 into injectable safe nanomedicines via prodrug self-assembly for the treatment of taxane-resistant cancer†
- [10] Front cover










